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Compound of Interest

Compound Name:
(3-Phenyl-2-propen-1-

YL)propylamine

Cat. No.: B3057984 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound (3-Phenyl-2-propen-1-YL)propylamine, also known as N-propylcinnamylamine.

Due to the limited availability of direct experimental spectra for this specific molecule in public

databases, this document presents a combination of predicted data for the target compound

and experimental data for structurally analogous compounds. This approach offers a robust

framework for researchers involved in the synthesis, identification, and characterization of this

and related molecules.

Compound Identification
Systematic IUPAC Name: N-propyl-3-phenylprop-2-en-1-amine

Common Name: N-propylcinnamylamine

CAS Number: 869941-93-5

Molecular Formula: C₁₂H₁₇N

Molecular Weight: 175.27 g/mol [1]

Chemical Structure:
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Predicted Spectroscopic Data of (3-Phenyl-2-
propen-1-YL)propylamine
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for (3-Phenyl-2-propen-1-YL)propylamine. These predictions are

based on computational models and provide expected values for spectral analysis.

Predicted ¹H and ¹³C NMR Data
Assignment

Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Phenyl-H 7.20-7.40 (m) 126.0-128.5

Vinyl-H (C=CH-) 6.20-6.60 (m) 128.0-132.0

Vinyl-H (-CH=C) 6.00-6.40 (m) 125.0-129.0

Allylic-CH₂ 3.30-3.50 (d) 50.0-55.0

N-CH₂- (propyl) 2.50-2.70 (t) 48.0-52.0

-CH₂- (propyl) 1.40-1.60 (sextet) 22.0-26.0

-CH₃ (propyl) 0.85-1.00 (t) 11.0-13.0

N-H 1.00-2.00 (br s) -

Predicted data is based on analogous compounds and predictive models and should be used

as a guideline for experimental verification.[1]

Predicted Mass Spectrometry Data
Analysis Predicted Value

Molecular Ion Peak [M]⁺ m/z 175

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of

the compound.[1]
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Experimental Spectroscopic Data of Analogous
Compounds
To provide a comparative reference, this section presents experimental spectroscopic data for

two closely related compounds: Cinnamylamine (the parent amine without the N-propyl group)

and 3-Phenylpropylamine (the saturated analogue).

Cinnamylamine (3-Phenylprop-2-en-1-amine)
Spectroscopic Data Values

¹³C NMR
Spectral data available in databases such as

PubChem.[2]

IR (Vapor Phase)
Spectral data available in databases such as

PubChem.[2]

MS (GC-MS)
Spectral data available in databases such as

PubChem.[2]

3-Phenylpropylamine
Spectroscopic Data Values

¹H NMR
Data available from sources like PubChem,

acquired on a Varian A-60 instrument.[3]

¹³C NMR Data available from sources like PubChem.[3]

IR IR spectra are available from ChemicalBook.[4]

MS
Mass spectral data is available from the NIST

WebBook.[5]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses. These protocols

are standard procedures for the characterization of small organic molecules like (3-Phenyl-2-
propen-1-YL)propylamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][6]

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating.

Filter the solution through a pipette with a glass wool plug to remove any particulate

matter.[6]

Transfer the filtered solution into a clean, dry NMR tube and cap it.

Data Acquisition:

Record the spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ =

0.00 ppm).[7]

Acquire standard ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR

experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (for a liquid sample):

Neat Liquid (Salt Plates): Place a small drop of the neat liquid between two KBr or NaCl

plates. Gently press the plates together to form a thin film.

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the

ATR crystal (e.g., diamond or germanium).[8]

Data Acquisition:

Record a background spectrum of the clean, empty salt plates or ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.07%3A_NMR_Spectroscopy
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the prepared sample in the spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8]

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

For volatile compounds, a gas chromatography (GC-MS) system is commonly used for

sample introduction and separation.

Alternatively, direct infusion or a direct insertion probe can be used.

Ionization:

Electron Ionization (EI) is a common method for small organic molecules.[9] A standard

electron energy of 70 eV is typically used to induce fragmentation and produce a

characteristic mass spectrum.[10]

Data Acquisition:

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The output is a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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